molecular formula C8H5ClO2S2 B1333424 1-Benzothiophene-2-sulfonyl chloride CAS No. 90001-64-2

1-Benzothiophene-2-sulfonyl chloride

Cat. No. B1333424
CAS RN: 90001-64-2
M. Wt: 232.7 g/mol
InChI Key: FKIIVBOPAHICHQ-UHFFFAOYSA-N
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Description

1-Benzothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClO2S2 and a molecular weight of 233.72 . It is a white to light yellow crystal powder .


Synthesis Analysis

The synthesis of 1-Benzothiophene-2-sulfonyl chloride can be achieved from Thianaphthene . An efficient synthesis of benzothiophenes from easily available o-halovinylbenzenes and potassium sulfide has been reported . This method tolerates a wide range of functionalities and provides various 2-substituted benzo[b]thiophenes in high yields in the absence of a transition-metal catalyst .


Molecular Structure Analysis

The InChI code for 1-Benzothiophene-2-sulfonyl chloride is 1S/C8H6ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5,12H .


Chemical Reactions Analysis

Benzothiophenes have diverse applications in medicinal chemistry and materials science, and they are present in many natural products . The development of radical chemistry has drawn wide attention as it offers diverse and unique reaction pathways in synthetic chemistry . Recently, intramolecular radical involved transformations toward the ortho- or ipso-carbon of the benzene ring have been extensively investigated, thus producing valuable molecular scaffolds .


Physical And Chemical Properties Analysis

1-Benzothiophene-2-sulfonyl chloride is moisture sensitive . It is incompatible with water, alcohols, bases, strong oxidizing agents, and amines . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas .

Scientific Research Applications

Photoredox-Catalyzed Synthesis

1-Benzothiophene-2-sulfonyl chloride is utilized in photoredox-catalyzed cascade annulation, contributing to the synthesis of benzothiophenes. This process involves the reaction with methyl(2-(phenylethynyl)phenyl)sulfanes and achieves moderate to good yields at ambient temperature (Yan et al., 2018).

Synthesis of Heterocyclic Compounds

It plays a key role in synthesizing five-membered heterocycles containing the sulfonyl group. This synthesis involves dilithiation of (isopropylsulfonyl)benzene and reaction with gem-dihalo compounds, esters, or acyl halides (Cabiddu et al., 1993).

Cycloaddition Reactions

In cycloaddition reactions, 1-Benzothiophene-2-sulfonyl chloride exhibits regioselectivity with nitrile oxides. The reaction with mesitonitrile oxide results in the catalytic decomposition of the nitrile oxide, competing with the cycloaddition (Albini et al., 1982).

Organic Solar Cells Application

It's used in the synthesis of non-fullerene acceptors for organic solar cells. When used as an end-capping unit for ITBC, it extends UV–vis absorption into the near-IR region, contributing to efficient power conversion (Cao et al., 2018).

Synthesis of Benzothiophenes and Oxides

The compound is instrumental in the selective synthesis of benzothiophene oxides and benzothiophenes via a reaction involving thionyl chloride (Uchida et al., 2020).

Electrochemical Synthesis

It's used in the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates, providing a sustainable and efficient access to 3-sulfonated benzothiophenes (Zhang et al., 2021).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-Benzothiophene-2-sulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment . Moreover, it’s known to cause burns of eyes, skin, and mucous membranes, and contact with water liberates toxic gas .

Safety and Hazards

This compound causes severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

The development of novel and green methods for such functional benzothiophene derivatives will be highly desirable . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions .

properties

IUPAC Name

1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIIVBOPAHICHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379995
Record name 1-Benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophene-2-sulfonyl chloride

CAS RN

90001-64-2
Record name 1-Benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophene-2-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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